N-(4-Hexylphenyl)-N'-phenylurea

urea pharmacophore geometry ACAT inhibitor SAR structural isomerism

N-(4-Hexylphenyl)-N'-phenylurea (IUPAC: 1-(4-hexylphenyl)-3-phenylurea) is an unsymmetrical phenylurea derivative with molecular formula C₁₉H₂₄N₂O and molecular weight 296.41 g·mol⁻¹. It belongs to the N-phenyl-N′-aralkylurea subclass, in which a para-n-hexyl substituent is appended to the anilide ring rather than directly to the urea nitrogen.

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
CAS No. 144331-86-2
Cat. No. B12543354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Hexylphenyl)-N'-phenylurea
CAS144331-86-2
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C19H24N2O/c1-2-3-4-6-9-16-12-14-18(15-13-16)21-19(22)20-17-10-7-5-8-11-17/h5,7-8,10-15H,2-4,6,9H2,1H3,(H2,20,21,22)
InChIKeyUACBQLHJIPFWNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Hexylphenyl)-N'-phenylurea (CAS 144331-86-2): Procurement-Ready Physicochemical and Class-Activity Baseline


N-(4-Hexylphenyl)-N'-phenylurea (IUPAC: 1-(4-hexylphenyl)-3-phenylurea) is an unsymmetrical phenylurea derivative with molecular formula C₁₉H₂₄N₂O and molecular weight 296.41 g·mol⁻¹ . It belongs to the N-phenyl-N′-aralkylurea subclass, in which a para-n-hexyl substituent is appended to the anilide ring rather than directly to the urea nitrogen. This structural feature imparts high calculated lipophilicity (LogP = 5.54) and a predicted pKa of 14.46, differentiating it from simpler N-alkyl-N′-phenylureas . Patent literature identifies compounds of this general formula as inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT) with ancillary protective activity against LDL oxidation [1].

Why N-(4-Hexylphenyl)-N'-phenylurea Cannot Be Substituted by Generic N-Alkyl-N′-phenylureas: A Structural and Property Rationale


Procurement decisions for phenylurea research reagents frequently default to the most accessible N-alkyl-N′-phenylurea, yet this practice ignores critical structural and physicochemical distinctions. N-(4-Hexylphenyl)-N′-phenylurea bears the lipophilic hexyl chain on the para position of the anilide ring, not on the urea nitrogen . This regiochemical arrangement yields a substantially higher calculated LogP (5.54) than N-hexyl-N′-phenylurea (estimated LogP ≈ 3.5) and alters both the hydrogen-bonding geometry of the urea pharmacophore and the conformational freedom of the alkyl tail . In the ACAT-inhibitor pharmacophore model, the spatial relationship between the N′-phenyl ring and the hydrophobic substituent is a critical determinant of in vitro potency; simple N-alkyl-N′-phenylureas place the hydrophobic element in an incompatible vector and have not been reported to exhibit comparable ACAT inhibitory activity [1].

N-(4-Hexylphenyl)-N'-phenylurea: Head-to-Head Physicochemical and Pharmacophoric Evidence Against Closest Analogs


Regiochemistry of the Hexyl Substituent: N-(4-Hexylphenyl) vs. N-Hexyl Substitution

N-(4-Hexylphenyl)-N′-phenylurea positions the six-carbon alkyl chain on the para position of the N-phenyl ring, whereas the closest commercial analog N-hexyl-N′-phenylurea (CAS 1142-07-0) attaches the identical hexyl group directly to the urea nitrogen atom . This regiochemical difference alters the distance and angular relationship between the hydrophobic tail and the urea hydrogen-bonding motif. In the ACAT pharmacophore model defined by the N-phenyl-N′-aralkylurea series, a phenyl ring spaced five atoms from the 2,6-diisopropylphenyl moiety yields optimal in vitro ACAT inhibition; N-alkyl variants lack the aromatic spacer and fall outside this activity-conferring geometry [1]. The hexyl-on-ring architecture of the target compound is explicitly encompassed within the general formula of patent JPH07258200A, which claims both ACAT inhibition and LDL oxidation protection, whereas simple N-hexyl-N′-phenylurea is not disclosed as an active example [2].

urea pharmacophore geometry ACAT inhibitor SAR structural isomerism

Lipophilicity (LogP): Calculated Partition Coefficient vs. N-Hexyl-N'-phenylurea and 1-Benzyl-3-phenylurea

The calculated LogP of N-(4-Hexylphenyl)-N′-phenylurea is 5.54, reflecting the combined lipophilicity of the biphenylurea core plus the six-carbon alkyl tail . In comparison, the structurally simpler N-hexyl-N′-phenylurea (CAS 1142-07-0) has an estimated LogP of approximately 3.5 (a difference of ~2.0 log units), while 1-benzyl-3-phenylurea, an aralkylurea lacking the extended alkyl chain, exhibits a LogP of approximately 2.4 [1]. A LogP difference of 2.0 units corresponds to an approximately 100-fold greater partitioning into octanol, which has direct implications for membrane permeability, plasma protein binding, and compound distribution in in vivo models . Among the N-phenyl-N′-aralkylurea ACAT inhibitor series, increasing bulk and lipophilicity of the substituent on the N′-aralkyl moiety correlated with improved in vitro ACAT inhibitory potency, suggesting that the elevated LogP of the target compound is pharmacologically relevant rather than a passive physicochemical property [2].

lipophilicity membrane permeability drug-likeness

Patent-Disclosed Biological Activity Class: ACAT Inhibition and LDL Oxidation Protection Relative to Unsubstituted Phenylurea Baselines

N-(4-Hexylphenyl)-N′-phenylurea falls within the general structural formula (I) of patent JPH07258200A, which claims urea derivatives possessing both acyl-CoA:cholesterol acyltransferase (ACAT) inhibitory activity and a protective effect against oxidative modification of low-density lipoprotein (LDL) [1]. Unsubstituted phenylurea (1-phenylurea) exhibits no reported ACAT inhibitory activity at pharmacologically relevant concentrations and serves as a negative control baseline for this chemotype [2]. Within the disclosed N-phenyl-N′-aralkylurea series, the introduction of hydrophobic substituents such as n-hexyl on the N′-aryl ring is a key structural determinant for ACAT inhibitory potency; the patent explicitly describes R₁-R₂ substitution patterns that include alkylphenyl moieties and demonstrates that both ACAT inhibition and anti-LDL oxidation are compound-dependent, dual-pharmacophore properties not present in parent phenylurea [1]. The closest reference compound in the J. Med. Chem. series, compound 25 (a 2,6-diisopropylphenyl analog with a five-atom spacer), achieved an in vitro ACAT IC₅₀ of 17 nM and lowered plasma cholesterol by 73% at 50 mg·kg⁻¹ in a cholesterol-fed rat model, establishing the potency ceiling achievable within this pharmacophore class [3].

ACAT inhibition LDL oxidation atherosclerosis

Polar Surface Area (PSA) and Hydrogen-Bonding Capacity: Comparison with N-Hexyl-N'-phenylurea and Drug-Likeness Benchmarks

The calculated topological polar surface area (TPSA) of N-(4-Hexylphenyl)-N′-phenylurea is 44.62 Ų, which is identical to that of N-hexyl-N′-phenylurea (the urea NH-CO-NH motif contributes the same PSA regardless of hexyl attachment point) but notably higher than that of 1,1-diphenylurea analogs (TPSA ≈ 32.3 Ų) that lack the NH-CO-NH hydrogen-bond donor/acceptor pair [1]. A PSA below 140 Ų is generally associated with favorable oral absorption; a PSA below 60–70 Ų is considered optimal for CNS penetration [2]. At 44.62 Ų, the target compound resides in the range where both oral and CNS drug-likeness criteria are satisfied, whereas its higher molecular weight (296.4 Da vs. 220.3 Da for N-hexyl-N′-phenylurea) places it closer to the upper boundary of the Lipinski 'Rule of Five' (MW < 500) but still within acceptable limits .

polar surface area oral bioavailability drug-likeness

N-(4-Hexylphenyl)-N'-phenylurea: Research and Industrial Application Scenarios Derived from Quantitative Evidence


ACAT Inhibitor Pharmacophore Studies and Atherosclerosis Target Validation

N-(4-Hexylphenyl)-N′-phenylurea is explicitly encompassed within the general structural formula of patent JPH07258200A, which claims dual ACAT-inhibitory and LDL-oxidation-protective activity [1]. Research groups interrogating the ACAT pharmacophore or validating anti-atherosclerotic mechanisms should select this compound to maintain fidelity to the patent-defined chemotype, rather than substituting N-hexyl-N′-phenylurea or unsubstituted phenylurea, which lack the patent-disclosed activity profile [1][2]. The lipophilicity of the target compound (LogP = 5.54) aligns with the SAR observation that increased hydrophobic bulk on the N′-aryl substituent correlates with improved ACAT inhibitory potency in this chemical series [3].

Lipophilicity-Dependent Pharmacokinetic Profiling of Urea Derivatives

With a calculated LogP of 5.54 and PSA of 44.62 Ų, N-(4-Hexylphenyl)-N′-phenylurea occupies a distinct physicochemical space compared to N-hexyl-N′-phenylurea (estimated LogP ≈ 3.5) and 1-benzyl-3-phenylurea (LogP ≈ 2.4) [1][2]. This property profile makes it a valuable tool compound for studying the relationship between lipophilicity and membrane permeability, metabolic stability, or plasma protein binding within the phenylurea class. Its PSA below 60 Ų suggests potential CNS penetration, making it a candidate for evaluating brain exposure in urea-based CNS drug discovery programs [3].

Structure-Activity Relationship (SAR) Probe for Aralkyl vs. Alkyl Urea ACAT Inhibitors

The target compound features a para-hexylphenyl moiety (aralkyl-type substitution), in contrast to N-hexyl-N′-phenylurea (alkyl-type substitution) [1]. Published SAR studies on N-phenyl-N′-aralkylureas demonstrate that the presence of an aromatic ring spacer between the urea core and the hydrophobic tail is critical for ACAT inhibitory potency, with an optimal five-atom spacing from the requisite 2,6-diisopropylphenyl moiety [2]. N-(4-Hexylphenyl)-N′-phenylurea serves as a useful comparator compound for dissecting the contribution of the aromatic spacer to target binding vs. the simple alkyl-linked analog, particularly in ACAT enzyme assays or computational docking studies [2][3].

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